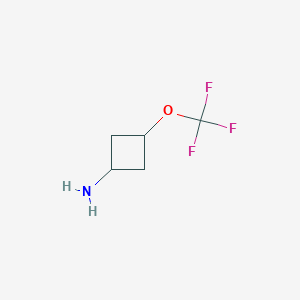![molecular formula C24H34O4SSi B8093171 [4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate](/img/structure/B8093171.png)
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate is a complex organic compound that features a sulfonic acid ester group, a dimethyl-substituted butyl chain, and a tert-butyldiphenylsiloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid 2,2-dimethyl-4-(tert-butyldiphenylsiloxy)butyl ester typically involves multiple steps, including the protection of functional groups, esterification, and deprotection. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction conditions often involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄
Substitution: NaOCH₃, LiAlH₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethenesulfonic acid 2,2-dimethyl-4-(tert-butyldiphenylsiloxy)butyl ester involves its ability to form stable esters and protect functional groups during chemical reactions. The tert-butyldiphenylsiloxy group provides steric hindrance, preventing unwanted side reactions and enhancing the stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl Esters: Similar in structure but may lack the sulfonic acid ester group.
Boronic Esters: Used as protective groups in carbohydrate chemistry.
Uniqueness
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate is unique due to its combination of a sulfonic acid ester group and a tert-butyldiphenylsiloxy group, providing both stability and reactivity in various chemical processes.
Eigenschaften
IUPAC Name |
[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4SSi/c1-7-29(25,26)27-20-24(5,6)18-19-28-30(23(2,3)4,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h7-17H,1,18-20H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRFUPOPTXVYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)COS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride](/img/structure/B8093114.png)

![tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8093126.png)







![b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)
